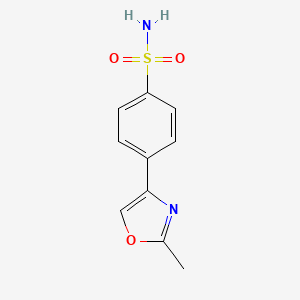
4-(2-Methyl-1,3-oxazol-4-yl)benzolsulfonamid
Übersicht
Beschreibung
4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C10H10N2O3S and its molecular weight is 238.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kandidat für ein Glaukom-Medikament
Diese Verbindung wurde als Kandidat für ein Glaukom-Medikament entwickelt, das den Namen "Oxazopt" trägt . Sie zeigt die Eigenschaften eines isoform-selektiven Inhibitors der humanen Carboanhydrase II .
Antibakterielle Aktivität
Die Verbindung zeigte eine kombinierte, verstärkte Wirkung der antimikrobiellen Wirkung von Carbapenemen (Meropenem) und Aminoglykosiden (Gentamicin) gegen antibiotikaresistente grampositive Bakterien Enterococcus faecium, Enterococcus faecalis und gramnegative Bakterien Escherichia coli .
Antimonooxidase-Aktivität
Es wurde festgestellt, dass sie in vitro eine Antimonooxidase-Wirkung hat . Dies könnte potenziell zur Entwicklung neuer Medikamente genutzt werden.
Ophthalmologie
Die Hemmung der humanen Carboanhydrasen (hCAs) durch diese Verbindung hat Anwendungen in der Ophthalmologie . hCAs sind Enzyme, die an vielen wichtigen physiologischen und pathologischen Prozessen beteiligt sind .
Behandlung von Epilepsie
Die Fähigkeit der Verbindung, hCAs zu hemmen, hat auch potenzielle Anwendungen bei der Behandlung von Epilepsie .
Onkologie
Die Hemmung von hCAs durch die Verbindung könnte auch in der Onkologie eingesetzt werden . Dies liegt daran, dass hCAs eine Rolle bei vielen wichtigen physiologischen und pathologischen Prozessen spielen .
Entwicklung moderner Antiinfektiva
Die Hemmung von hCAs durch die Verbindung könnte bei der Entwicklung moderner Antiinfektiva eingesetzt werden . Dies ist auf die breite Palette pharmakologischer Anwendungen der hCA-Hemmung zurückzuführen .
Synthese neuer chemischer Einheiten
Oxazol, die Kernstruktur dieser Verbindung, ist ein wichtiger heterozyklischer Kern mit einem breiten Spektrum an biologischen Aktivitäten . Dies hat Forscher auf der ganzen Welt dazu veranlasst, verschiedene Oxazolderivate zu synthetisieren und sie auf ihre verschiedenen biologischen Aktivitäten zu untersuchen .
Wirkmechanismus
Target of Action
The primary target of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many important physiological and pathological processes . Specifically, human carbonic anhydrase II is a known target for the treatment of glaucoma .
Mode of Action
4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide acts as an isoform-selective inhibitor of human carbonic anhydrase II . It binds to the enzyme and inhibits its activity, thereby affecting the balance of carbon dioxide and water in the body .
Result of Action
The inhibition of human carbonic anhydrase II by 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide leads to a decrease in intraocular pressure . This makes it a potential candidate for the treatment of glaucoma . Additionally, it has shown a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Biochemische Analyse
Biochemical Properties
4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide has been found to interact with several enzymes and proteins, playing a significant role in biochemical reactions . It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . This interaction with human carbonic anhydrases, enzymes involved in many important physiological and pathological processes, is of particular interest .
Cellular Effects
In terms of cellular effects, 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide has been observed to influence cell function . It has a combined potentiated effect of the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant bacteria . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an isoform-selective inhibitor of human carbonic anhydrase II, it exerts its effects at the molecular level .
Eigenschaften
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJABEHUCJHRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


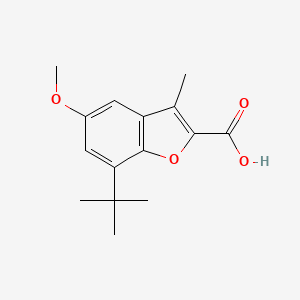
![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)
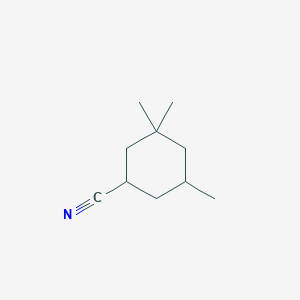
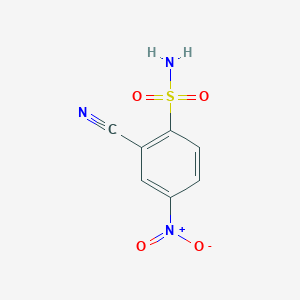
![3-[(4-Bromobenzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B1517746.png)
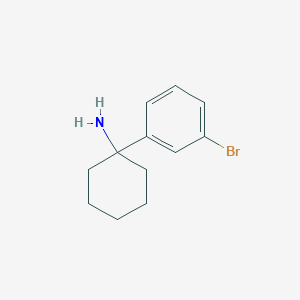
![3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile](/img/structure/B1517749.png)
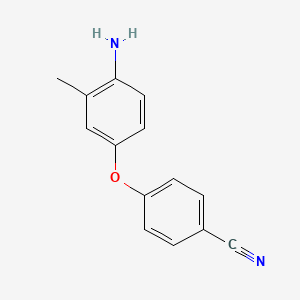
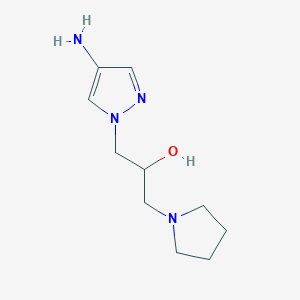
![N-[(2-aminophenyl)methyl]-N-methylcyclohexanecarboxamide](/img/structure/B1517754.png)
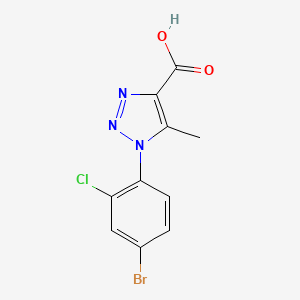
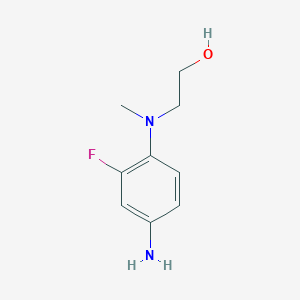
![2-[(3-Cyanophenyl)methanesulfonamido]acetic acid](/img/structure/B1517760.png)
![1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1517761.png)
